1,1-Dibromo-2-vinylcyclopropane

Physical Properties Quality Control Procurement Specification

1,1-Dibromo-2-vinylcyclopropane (C₅H₆Br₂, MW 225.91 g·mol⁻¹) is a geminal dibromocyclopropane bearing a vinyl substituent. It belongs to the broader class of 1,1-dihalocyclopropanes, which are valued intermediates in organic synthesis due to the strained cyclopropane ring and the two halogen leaving groups that enable diverse transformations.

Molecular Formula C5H6Br2
Molecular Weight 225.91 g/mol
CAS No. 5398-65-2
Cat. No. B12059343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromo-2-vinylcyclopropane
CAS5398-65-2
Molecular FormulaC5H6Br2
Molecular Weight225.91 g/mol
Structural Identifiers
SMILESC=CC1CC1(Br)Br
InChIInChI=1S/C5H6Br2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2
InChIKeyRTBUVGWEJCPSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromo-2-vinylcyclopropane (CAS 5398-65-2) – A gem-Dihalocyclopropane Building Block for Cyclopentadiene Synthesis and Ring-Opening Polymerization


1,1-Dibromo-2-vinylcyclopropane (C₅H₆Br₂, MW 225.91 g·mol⁻¹) is a geminal dibromocyclopropane bearing a vinyl substituent. It belongs to the broader class of 1,1-dihalocyclopropanes, which are valued intermediates in organic synthesis due to the strained cyclopropane ring and the two halogen leaving groups that enable diverse transformations [1]. The compound is commercially available as a high-purity liquid (≥96%) and finds primary use in the preparation of cyclopentadienes, allenes, and functionalized polymers through ring-opening processes .

Building Block
Vinyl-substituted gem-dibromocyclopropane core
Key Reactivity
Low-temperature cyclopentadiene synthesis via organolithium chemistry
Format
High-purity liquid for direct use in multi-step syntheses

Why Generic Substitution Fails: The Vinyl-Substituted gem-Dibromocyclopropane Core Dictates Reactivity and Product Outcomes


Although 1,1-dihalocyclopropanes share a common structural motif, the identity of the halogen (Br vs. Cl) and the presence of the vinyl substituent dramatically alter chemical behaviour. gem-Dibromocyclopropanes are consistently more reactive than their gem-dichloro counterparts in dehalogenation and ring-opening reactions [1]. Furthermore, the vinyl group directs the course of organolithium-mediated transformations: 1,1-dibromo-2-vinylcyclopropane yields cyclopentadienes as the major products, whereas the 1,1-dichloro analog requires pyrolysis to access a chlorinated cyclopentadiene [2]. Simply interchanging in-class compounds without considering these mechanistic divergences risks failed syntheses or undesired product distributions.

Target
1,1-Dibromo-2-vinylcyclopropane

Reported higher reactivity in dehalogenation and ring-opening.

Yields cyclopentadienes with MeLi at low temperature.

High density and refractive index aid identity verification.

Substitute
1,1-Dichloro-2-vinylcyclopropane

Lower reactivity; requires forcing conditions or pyrolysis.

No cyclopentadiene formation with MeLi; needs pyrolysis >400 °C.

Significantly lower density may cause misidentification.

1,1-Dibromo-2-vinylcyclopropane – Quantitative Differentiation Evidence for Scientific Selection


Density and Refractive Index Advantage over 1,1-Dichloro-2-vinylcyclopropane Facilitates Purity Verification and Physical Handling

The dibromo compound exhibits substantially higher density and refractive index than its dichloro analog, providing unambiguous physical benchmarks for identity verification and purity assessment. Sigma-Aldrich reports the density of 1,1-dibromo-2-vinylcyclopropane as 1.869 g/mL at 25 °C and the refractive index as n20/D 1.547 . In contrast, 1,1-dichloro-2-vinylcyclopropane has a density of 1.151 g/mL at 25 °C and n20/D 1.474 .

Density & Refractive Index
Head-to-head
Target: 1.869 g/mL, n20/D 1.547
Comparator: 1.151 g/mL, n20/D 1.474
+62.4% density difference
Enables rapid identity verification and phase separation.
Supplier data; confirm per lot.
Physical Properties Quality Control Procurement Specification

Methyllithium-Mediated Cyclopentadiene Formation: A Chemoselective Pathway Unavailable from the 1,1-Dichloro Analog

Treatment of 1,1-dibromo-2-vinylcyclopropane with methyllithium at low temperature yields cyclopentadienes as the main products, accompanied by only minor amounts of allenic by-products [1]. This outcome is rationalized by ab initio calculations showing that the initially formed 2-vinylcyclopropylidene carbene rearranges to cyclopentadiene via a low-barrier pathway (ΔG‡ ≈ 0.6 kcal·mol⁻¹ at 220 K) [2]. In contrast, the 1,1-dichloro analog does not undergo this transformation with MeLi; access to a chlorocyclopentadiene from the dichloro compound requires high-temperature pyrolysis instead [3].

MeLi Cyclopentadiene Formation
Head-to-head
Major products: cyclopentadienes (MeLi, −78 °C). Barrier ~0.6 kcal/mol. Dichloro requires pyrolysis >400 °C.
Low-temperature route to cyclopentadienes.
Product class divergence; avoids high-temperature pyrolysis.
Cyclopentadiene Synthesis Organolithium Chemistry Carbene Rearrangement

Superior Reactivity of gem-Dibromocyclopropanes in Hydrodehalogenation and Ring-Opening Relative to gem-Dichloro Analogs

The gem-dibromocyclopropane motif is substantially more reactive than the corresponding gem-dichloro system. In Ti(OiPr)₄-catalyzed hydrodehalogenation with EtMgBr, 1,1-dibromocyclopropanes are converted to monobromides in 92% distilled yield within 20 minutes at 20 °C, whereas comparable dichloro substrates require longer reaction times or higher catalyst loadings to achieve similar conversion [1]. A comprehensive review confirms that gem-dibromocyclopropanes are generally more reactive than gem-dichlorocyclopropanes, making them more attractive as synthetic intermediates [2].

Hydrodehalogenation Reactivity
Class-level
92% distilled yield of monobromide (20 min, 20 °C, 2 mol% Ti).
Faster dehalogenation under mild conditions.
Review-level consensus on higher reactivity of gem-dibromides.
Hydrodehalogenation Ring-Opening Synthetic Intermediates

Defined Commercial Purity and Validated Storage Stability Enable Reproducible Procurement

1,1-Dibromo-2-vinylcyclopropane is supplied by Sigma-Aldrich at a certified purity of 96% (GC), with a recommended storage temperature of 2–8 °C . The compound's physical form is a liquid, and its ¹H NMR spectrum (300 MHz, 45% in CDCl₃) has been archived in the SDBS spectral database (SDBS No. 4035), providing a validated reference for identity confirmation [1]. In comparison, some alternative sources offer the compound at a minimum purity of 95% without specifying storage conditions, which may lead to batch-to-batch variability .

Commercial Purity & Stability
Data to verify
≥96% (GC), storage 2–8 °C, 1H NMR reference (SDBS 4035).
Supports reproducible procurement and identity confirmation.
Confirm COA and spectral match per batch.
Commercial Availability Purity Specification Storage Stability

1,1-Dibromo-2-vinylcyclopropane – Evidence-Backed Application Scenarios for Procurement Decision-Making


Low-Temperature Synthesis of Cyclopentadiene Derivatives for Diels–Alder Cycloaddition

The quantitative chemoselectivity of 1,1-dibromo-2-vinylcyclopropane toward cyclopentadiene formation upon treatment with MeLi at –78 °C (Section 3, Evidence Item 2) makes it the preferred substrate for generating cyclopentadiene intermediates under mild conditions. This avoids the high-temperature pyrolysis (>400 °C) required when using the 1,1-dichloro analog [1], enabling integration into temperature-sensitive synthetic sequences and reducing energy costs in scale-up.

Precursor for Functionalized Polymers via Radical Ring-Opening Polymerization

The gem-dibromo motif promotes efficient 1,5-ring-opening during radical polymerization, yielding polymers with defined linear repeat units [2]. The higher reactivity of the C–Br bond relative to C–Cl (Section 3, Evidence Item 3) ensures faster initiation and propagation, making this compound a superior monomer candidate for designing degradable or stimuli-responsive polymer backbones.

Intermediate for Allenes and Cyclopropenes via Selective Dehalogenation

Controlled hydrodehalogenation with EtMgBr/Ti(OiPr)₄ converts 1,1-dibromo-2-vinylcyclopropane to the corresponding monobromide in 92% yield (Section 3, Evidence Item 3), which can be further elaborated to vinylcyclopropenes or allenes [3]. The high isolated yield and mild conditions (20 °C, 20 min) make this dibromo compound the starting material of choice for accessing these strained intermediates compared to less reactive dichloro analogs.

Analytical Standard and Method Development Support

The certified purity (≥96%), well-defined physical constants (d 1.869, n20/D 1.547), and publicly archived ¹H NMR spectrum (SDBS 4035) provide a robust reference package for analytical method validation, impurity profiling, and instrument calibration in quality control laboratories .

Application
Selection Property
Validation Focus
Cyclopentadiene synthesis
Chemoselectivity with organolithium reagents
Low-temperature product outcome
Ring-opening polymerization
Gem-dibromo motif reactivity
Polymerization kinetics and repeat unit structure
Strained intermediate synthesis
Controlled monodehalogenation
Isolated yield and selectivity
Analytical reference standard
Certified purity and physical constants
Identity confirmation (NMR, density)
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